molecular formula C14H9NO5S B14698485 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid CAS No. 21552-84-1

8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid

Cat. No.: B14698485
CAS No.: 21552-84-1
M. Wt: 303.29 g/mol
InChI Key: UEZJOQCWOFDUOR-UHFFFAOYSA-N
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Description

8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid is a chemical compound known for its unique structure and properties. It is an anthracene derivative with amino and sulfonic acid functional groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid typically involves the nitration of anthracene followed by reduction and sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, followed by reduction using hydrogen gas in the presence of a palladium catalyst. The final sulfonation step is carried out using fuming sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups allow it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: Lacks the amino and sulfonic acid groups, making it less versatile in certain reactions.

    1-Amino-9,10-anthraquinone: Similar but lacks the sulfonic acid group.

    2-Sulfo-9,10-anthraquinone: Similar but lacks the amino group.

Uniqueness

8-Amino-9,10-dihydro-9,10-dioxoanthracenesulphonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide it with a wide range of reactivity and applications. This dual functionality makes it more versatile compared to its analogs .

Properties

CAS No.

21552-84-1

Molecular Formula

C14H9NO5S

Molecular Weight

303.29 g/mol

IUPAC Name

8-amino-9,10-dioxoanthracene-1-sulfonic acid

InChI

InChI=1S/C14H9NO5S/c15-9-5-1-3-7-11(9)14(17)12-8(13(7)16)4-2-6-10(12)21(18,19)20/h1-6H,15H2,(H,18,19,20)

InChI Key

UEZJOQCWOFDUOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O

Origin of Product

United States

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